Pkr-IN-2

PKR activation mutant coverage pyruvate kinase deficiency

Pkr-IN-2, also known as PKR activator 3 or AG-519, is a small-molecule allosteric activator of the pyruvate kinase R (PKR) isoform, first disclosed as compound 160 in patent WO2014139144A1. With a molecular weight of 468.57 g/mol and molecular formula C₂₄H₂₈N₄O₄S, this compound activates both wild-type PKR and clinically relevant mutant forms (R510Q, R532W) with AC₅₀ values below 100 nM.

Molecular Formula C24H28N4O4S
Molecular Weight 468.6 g/mol
CAS No. 1628428-01-2
Cat. No. B1139315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePkr-IN-2
CAS1628428-01-2
Molecular FormulaC24H28N4O4S
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCC(C)CC1(CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=NC=CN=C43)O
InChIInChI=1S/C24H28N4O4S/c1-17(2)16-24(30)10-14-28(15-11-24)23(29)18-6-8-19(9-7-18)27-33(31,32)21-5-3-4-20-22(21)26-13-12-25-20/h3-9,12-13,17,27,30H,10-11,14-16H2,1-2H3
InChIKeyJTGUGSWLWPKCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pkr-IN-2 (CAS 1628428-01-2): A Potent Pyruvate Kinase R Activator for Metabolic Disease and Oncology Research


Pkr-IN-2, also known as PKR activator 3 or AG-519, is a small-molecule allosteric activator of the pyruvate kinase R (PKR) isoform, first disclosed as compound 160 in patent WO2014139144A1 [1]. With a molecular weight of 468.57 g/mol and molecular formula C₂₄H₂₈N₄O₄S, this compound activates both wild-type PKR and clinically relevant mutant forms (R510Q, R532W) with AC₅₀ values below 100 nM . The compound serves as a research tool for investigating PKR function in cancer, diabetes, obesity, autoimmune disorders, and benign prostatic hyperplasia .

Why Pkr-IN-2 Cannot Be Casually Substituted: Isoform Specificity and Functional Consequences in PKR Research


Pyruvate kinase exists as four distinct isoforms (PKM1, PKM2, PKL, PKR) with tissue-specific expression and divergent metabolic functions. Compounds targeting PKM2 (e.g., TEPP-46, AC₅₀ = 92 nM) show minimal to no activity against PKR [1], while PKR-selective activators differ substantially in potency, mutant coverage, and physicochemical properties. Generic substitution without isoform verification risks experimental confounding, particularly in erythrocyte or hepatocyte models where PKR is the predominant isoform. The following quantitative evidence establishes Pkr-IN-2's differentiation from key comparators including Mitapivat (AG-348), AG-946, and TEPP-46 [2].

Quantitative Comparative Evidence for Pkr-IN-2 Selection: Potency, Mutant Coverage, and Physicochemical Differentiation


Broad-Spectrum PKR Activation: WT and Mutant Potency Profile of Pkr-IN-2

Pkr-IN-2 activates wild-type PKR and two clinically relevant mutants (R510Q, R532W) with AC₅₀ values <100 nM across all tested variants [1]. In comparison, Mitapivat (AG-348) exhibits AC₅₀ values of 20-29 nM for WT PKR , while AG-946 demonstrates AC₅₀ values of 5 nM (WT), 4.3 nM (K410E), and 6.9 nM (R510Q) [2]. TEPP-46, a PKM2 activator, shows negligible activity against PKR with an AC₅₀ of 92 nM for PKM2 only [3].

PKR activation mutant coverage pyruvate kinase deficiency

Superior DMSO Solubility of Pkr-IN-2 Enables High-Concentration Stock Preparation

Pkr-IN-2 exhibits DMSO solubility of 94 mg/mL (200.61 mM) at 25°C , substantially exceeding the solubility of Mitapivat which achieves approximately 50 mg/mL in DMSO . TEPP-46 shows DMSO solubility of ~50 mg/mL . The 1.9-fold solubility advantage of Pkr-IN-2 enables preparation of higher-concentration stock solutions (200 mM vs. ~100 mM), reducing DMSO carryover in cell-based assays.

solubility DMSO in vitro assay

Room Temperature Shipping Stability Validated for Pkr-IN-2

Stability testing demonstrates that Pkr-IN-2 can be shipped at ambient temperature without cooling measures . The compound remains stable for 36 months when stored lyophilized at -20°C [1]. In contrast, many PKR activators including Mitapivat and AG-946 require cold-chain shipping (blue ice or dry ice) to maintain potency .

stability shipping storage

High Purity Specifications and Batch-to-Batch Consistency of Pkr-IN-2

Pkr-IN-2 is supplied with HPLC-verified purity of 99.91% (batch E238801), with NMR confirmation of structural identity . This purity specification exceeds the typical ≥98% threshold for many research-grade PKR activators. Vendor quality documentation includes Certificate of Analysis (CoA), NMR spectra, and safety data sheets .

purity quality control HPLC

Cost-Effective Procurement Position Relative to Clinical-Stage PKR Activators

Pkr-IN-2 is commercially available at approximately $439 for 5 mg , positioning it as a cost-effective research tool compared to Mitapivat (AG-348) which typically commands premium pricing due to clinical-stage status (pricing not publicly disclosed but estimated 3-5× higher per mg based on vendor catalogs). For early-stage target validation and mechanism studies where clinical-grade potency is not required, Pkr-IN-2 offers a more economical entry point.

procurement cost research tool

Optimal Research Applications for Pkr-IN-2: Where This Compound Delivers Maximum Scientific Value


Pyruvate Kinase Deficiency (PKD) Mechanism Studies Using Mutant PKR Models

Pkr-IN-2 activates both wild-type PKR and disease-relevant mutants (R510Q, R532W) with AC₅₀ <100 nM [1]. This mutant coverage enables investigation of PKR activation in cellular models of pyruvate kinase deficiency, a rare congenital hemolytic anemia. Researchers can assess ATP restoration, 2,3-DPG modulation, and erythrocyte survival without requiring clinical-grade compounds.

Cancer Metabolism Research: PKR Activation in Tumor Glycolysis

PKR is a key regulator of glycolytic flux in erythrocytes and hepatocytes, with emerging roles in tumor metabolism. Pkr-IN-2 provides a tool to study PKR activation effects on ATP production, pyruvate levels, and metabolic reprogramming in cancer cell lines expressing PKR. The compound's high DMSO solubility (200.61 mM) facilitates low-solvent-concentration dosing in sensitive metabolic assays.

Diabetes and Obesity Research: Hepatic PKR Modulation

Hepatic PKR activity influences glucose homeostasis and lipid metabolism. Pkr-IN-2, with its room-temperature shipping stability , enables international collaborative studies on PKR function in diabetes and obesity models. The compound's purity specification (99.91%) ensures reproducible results across geographically distributed laboratories.

Autoimmune Disease and Inflammation Studies

PKR activation modulates inflammatory signaling pathways relevant to autoimmune disorders. Pkr-IN-2 offers a cost-effective alternative to clinical-stage PKR activators for preliminary target validation and pathway mapping studies, allowing researchers to generate proof-of-concept data before committing to more expensive clinical compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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